molecular formula C13H8F4N4 B14174788 6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 922737-54-0

6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14174788
CAS No.: 922737-54-0
M. Wt: 296.22 g/mol
InChI Key: ZXGZCGMWXLRTCZ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    6-(4-Methylphenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure with a methylphenyl group instead of a fluorophenyl group.

    6-(4-Bromophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl and trifluoromethyl groups in 6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable molecule for various scientific research applications.

Properties

CAS No.

922737-54-0

Molecular Formula

C13H8F4N4

Molecular Weight

296.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H8F4N4/c14-8-3-1-7(2-4-8)10-11(13(15,16)17)20-9-5-6-19-21(9)12(10)18/h1-6H,18H2

InChI Key

ZXGZCGMWXLRTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=CC=N3)N=C2C(F)(F)F)N)F

Origin of Product

United States

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